![molecular formula C19H21NO5 B14355348 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate CAS No. 90234-47-2](/img/structure/B14355348.png)
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an ethoxybenzoyl group, a methoxyphenyl group, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Ethoxybenzoyl Intermediate: The ethoxybenzoyl group can be introduced through the reaction of 3-ethoxybenzoic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then reacted with methylamine to form the ethoxybenzoyl methylamine intermediate.
Coupling with Methoxyphenyl Acetate: The final step involves the coupling of the ethoxybenzoyl methylamine intermediate with 2-methoxyphenyl acetate under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3-Methoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(ethyl)amino]-2-methoxyphenyl acetate
- 5-[(3-Ethoxybenzoyl)(methyl)amino]-2-ethoxyphenyl acetate
Uniqueness
5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methoxy groups, along with the acetate moiety, imparts distinct chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90234-47-2 |
|---|---|
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
[5-[(3-ethoxybenzoyl)-methylamino]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H21NO5/c1-5-24-16-8-6-7-14(11-16)19(22)20(3)15-9-10-17(23-4)18(12-15)25-13(2)21/h6-12H,5H2,1-4H3 |
Clave InChI |
ICXSZXPIETVXKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)N(C)C2=CC(=C(C=C2)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


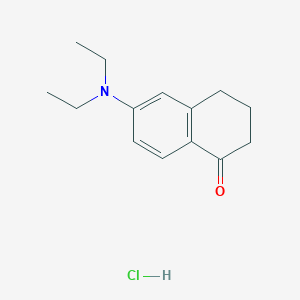

![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
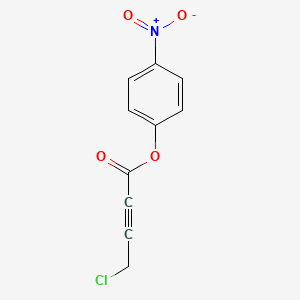

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
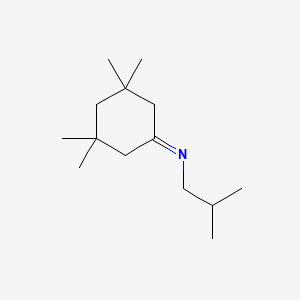
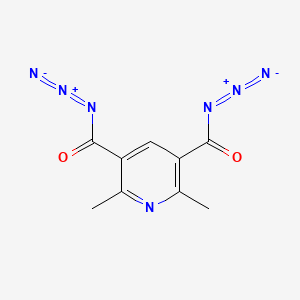
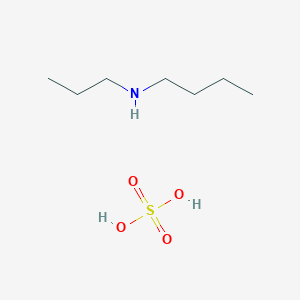
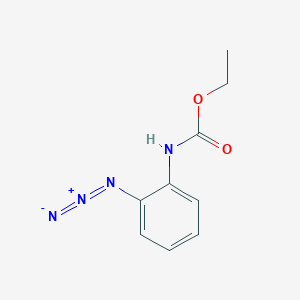
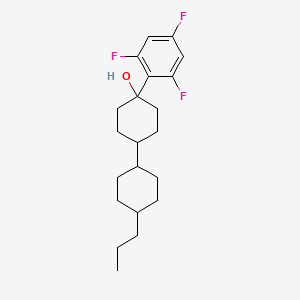
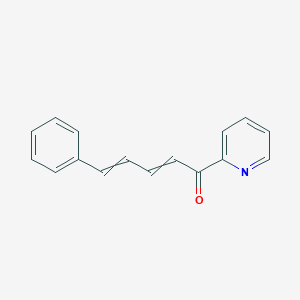
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
